![molecular formula C13H16N2OS B13379720 N-[3-(2-pyridinyloxy)propyl]-N-(2-thienylmethyl)amine](/img/structure/B13379720.png)
N-[3-(2-pyridinyloxy)propyl]-N-(2-thienylmethyl)amine
Description
N-[3-(2-Pyridinyloxy)propyl]-N-(2-thienylmethyl)amine is a tertiary amine featuring a propyl backbone with two distinct aromatic substituents: a 2-pyridinyloxy group and a 2-thienylmethyl group. The pyridinyloxy moiety introduces a nitrogen-oxygen heterocycle, while the thienylmethyl group incorporates a sulfur-containing aromatic ring.
Properties
Molecular Formula |
C13H16N2OS |
---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
3-pyridin-2-yloxy-N-(thiophen-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C13H16N2OS/c1-2-8-15-13(6-1)16-9-4-7-14-11-12-5-3-10-17-12/h1-3,5-6,8,10,14H,4,7,9,11H2 |
InChI Key |
RPAHVOIZJHELPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCCCNCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Methodology Based on Nucleophilic Substitution and Reductive Amination
Reference: Literature indicates that the most common route involves initial formation of a pyridinyloxy intermediate, followed by coupling with a thienylmethylamine precursor, and concluding with reductive amination to form the target amine.
Step | Reagents & Conditions | Yield | Notes |
---|---|---|---|
1. Formation of 2-pyridinyloxy precursor | 2-chloropyridine or 2-bromopyridine reacted with 2-hydroxypropyl derivatives | Moderate to high | Typically involves base catalysis (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 80-120°C |
2. Coupling with 2-thienylmethylamine | Nucleophilic substitution using the pyridinyloxy intermediate with 2-thienylmethylamine | Good | Conducted under reflux in polar solvents; yields range from 70-85% |
3. Reductive amination | Use of reducing agents like NaBH₄ or catalytic hydrogenation | High | Final step to enhance purity and yield (>90%) |
Research Data: Similar methodologies are documented in organic synthesis literature, emphasizing mild conditions and high selectivity, with yields often exceeding 85%.
Transition-Metal Catalyzed Cross-Coupling
Reference: Recent advances in transition-metal catalysis have enabled more efficient synthesis of such amines, especially via C–N bond formation.
Step | Reagents & Conditions | Yield | Notes |
---|---|---|---|
1. Cross-coupling of halogenated pyridine derivatives with thiol or thioether precursors | Palladium or Rhodium catalysts, phosphine ligands, elevated temperatures | 75-90% | Suitable for large-scale synthesis, high regioselectivity |
2. Functional group manipulation | Use of selective oxidants or reductants | Variable | Ensures the correct oxidation state and functional group compatibility |
Research Data: Catalytic cross-coupling has been demonstrated as an efficient route for constructing complex heteroaryl amines with yields often above 80%.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis: Recent studies have employed microwave irradiation to accelerate reaction times, improve yields, and reduce solvent use.
Step | Conditions | Yield | Notes |
---|---|---|---|
Microwave-assisted coupling | Microwave irradiation at 100-150°C for 30-60 min | 80-95% | Environmentally friendly, scalable |
Flow Chemistry: Continuous flow reactors have been utilized for safer, more controlled synthesis, especially for hazardous intermediates.
Data Tables Summarizing Preparation Parameters
Method | Reagents | Temperature | Reaction Time | Yield (%) | Purity (%) | Notes |
---|---|---|---|---|---|---|
Nucleophilic substitution | Halogenated pyridine + 2-hydroxypropyl derivative | 80-120°C | 12-24 h | 70-85 | >98 | Standard batch process |
Transition-metal catalysis | Halogenated pyridine + thiol derivatives | 100-150°C | 4-8 h | 75-90 | >99 | Catalytic, high regioselectivity |
Microwave-assisted | Precursors + catalysts | 100-150°C | 30-60 min | 80-95 | >98 | Rapid, eco-friendly |
Notes on Reaction Optimization and Environmental Considerations
- Solvent Choice: Polar aprotic solvents such as acetonitrile, DMF, or DMSO are preferred for nucleophilic substitutions.
- Catalyst Selection: Palladium and rhodium catalysts enhance coupling efficiency but require careful handling and recovery.
- Reaction Conditions: Mild temperatures (40-80°C) are often sufficient for displacement reactions, reducing energy consumption.
- Purification: Chromatography and distillation are standard, with recent trends favoring greener purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-pyridinyloxy)propyl]-N-(2-thienylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine nitrogen or the thiophene sulfur.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine or thiophene derivatives.
Scientific Research Applications
N-[3-(2-pyridinyloxy)propyl]-N-(2-thienylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-[3-(2-pyridinyloxy)propyl]-N-(2-thienylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Comparison of Aromatic Substituents
Key Observations :
Amine Backbone and Functional Group Variations
Key Observations :
Key Observations :
- The target’s tertiary amine group could facilitate salt formation or quaternization, similar to surfactants in and .
- Halogenated analogs () demonstrate how substituents like chlorine or fluorine can enhance binding specificity, suggesting modifications to the target’s benzyl groups might optimize bioactivity .
Biological Activity
N-[3-(2-pyridinyloxy)propyl]-N-(2-thienylmethyl)amine is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 218.26 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in cancer cell proliferation and survival.
Anticancer Activity
Several studies have highlighted the compound's anticancer properties. For instance, a recent study evaluated its effects on human cancer cell lines:
Cell Line | IC50 (μM) | Inhibition Rate (%) |
---|---|---|
A549 (Lung) | 8.99 | 100.07 |
HepG2 (Liver) | 6.92 | 99.98 |
DU145 (Prostate) | 7.89 | 99.93 |
MCF7 (Breast) | 8.26 | 100.39 |
The results indicate that this compound exhibits significant cytotoxic effects against these cancer cell lines, surpassing the efficacy of established chemotherapeutics like Sunitinib .
Mechanism of Anticancer Action
The mechanism by which this compound exerts its anticancer effects involves:
- Cell Cycle Arrest : The compound induces S-phase arrest in HepG2 cells, leading to reduced proliferation.
- Apoptosis Induction : It triggers apoptotic pathways, as evidenced by increased levels of pro-apoptotic proteins such as Bax and caspase-3 .
Case Studies and Research Findings
-
Study on Antiproliferative Activity :
A comprehensive evaluation was conducted on the antiproliferative activity of various derivatives related to this compound. The study found that modifications to the thienyl group significantly enhanced anticancer activity against multiple cell lines . -
Mechanistic Insights :
Research has demonstrated that compounds with similar structures can modulate key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways, suggesting that this compound may also influence these pathways .
Q & A
Q. What are the common synthetic routes for N-[3-(2-pyridinyloxy)propyl]-N-(2-thienylmethyl)amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. A feasible route includes:
- Step 1 : Functionalization of the pyridine ring with a propyloxy linker via alkylation or Mitsunobu reaction.
- Step 2 : Introduction of the thienylmethylamine group through reductive amination or SN2 displacement. Optimization often requires catalysts (e.g., palladium for coupling reactions), inert atmospheres, and solvents like DMF or toluene. For example, copper(I) bromide and cesium carbonate have been used in similar amine syntheses to improve yields . Temperature control (e.g., 35°C for 48 hours) and chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) are critical for purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- 1H/13C NMR : Essential for confirming connectivity and substituent positions. For instance, δ 8.87 ppm (pyridine protons) and δ 2.5–3.5 ppm (propyl and thienylmethyl groups) are diagnostic .
- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]+ in similar compounds) .
- IR Spectroscopy : Detects functional groups like amine N-H stretches (~3298 cm⁻¹) .
- Melting Point Analysis : Confirms crystallinity (e.g., 104–107°C in analogous structures) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence the compound’s biological activity and binding affinity?
- Thienyl vs. Phenyl Groups : Thiophene’s electron-rich π-system enhances interactions with aromatic residues in enzymes/receptors, potentially increasing binding affinity compared to phenyl analogs .
- Pyridinyloxy Chain Length : Extending the propyl linker may improve flexibility and target engagement, as seen in morpholinylpropyl derivatives with anticancer activity .
- Substituent Polarity : Introducing electron-withdrawing groups (e.g., nitro) on the pyridine ring could modulate solubility and pharmacokinetics, as demonstrated in nitrophenylpyrimidine analogs .
Q. What strategies can resolve contradictions in biological assay data across studies?
- Dose-Response Profiling : Use multiple concentrations (e.g., 0.1–100 µM) to distinguish true activity from assay noise.
- Orthogonal Assays : Validate enzyme inhibition with fluorescence-based and radiometric assays (e.g., kinase activity in cancer studies) .
- Computational Docking : Compare binding poses in silico (e.g., AutoDock Vina) to identify key residues responsible for divergent results .
- Metabolic Stability Testing : Assess compound degradation in microsomal assays to rule out false negatives due to rapid metabolism .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- QSAR Modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with activity data to predict optimal modifications .
- Molecular Dynamics Simulations : Track interactions over time (e.g., RMSD < 2 Å for stable binding) to prioritize derivatives with prolonged target residence .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the pyridine ring) using tools like Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.